molecular formula C12H12ClN3O B3024573 N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine CAS No. 791079-97-5

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine

Cat. No. B3024573
CAS RN: 791079-97-5
M. Wt: 249.69 g/mol
InChI Key: MBDFYORTHJQNEZ-UHFFFAOYSA-N
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Description

“N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine” is a chemical compound with the CAS Number: 791079-97-5 . It has a molecular weight of 249.7 and its IUPAC name is N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a 2-chlorophenyl group and a cyclopropanamine group . The InChI code for this compound is 1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2 .


Physical And Chemical Properties Analysis

This compound is stored at room temperature in an inert atmosphere and away from light . Its physical form can be liquid, solid, semi-solid, or lump . The boiling point of this compound is not specified .

Scientific Research Applications

Antitubercular Activity

The compound’s structural features make it a promising candidate for antitubercular research. Researchers have investigated its efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Further studies could explore its mechanism of action and potential as a novel antitubercular agent.

Antiviral Properties

Given the urgent need for antiviral drugs, N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine warrants investigation. Researchers could explore its activity against various viruses, including RNA and DNA viruses. Preliminary studies have shown that related oxadiazole derivatives exhibit antiviral potential .

Structure-Activity Relationship (SAR) Studies

Comparing this compound with related analogs could reveal SAR trends. Researchers could systematically modify substituents and evaluate their impact on biological activity. Such studies contribute to rational drug design.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDFYORTHJQNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
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N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
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N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
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N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
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N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
Reactant of Route 6
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine

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